molecular formula C7H12ClF2N B1398775 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1254104-06-7

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1398775
CAS RN: 1254104-06-7
M. Wt: 183.63 g/mol
InChI Key: NGTCPVASXFKEQR-UHFFFAOYSA-N
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Description

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N . It is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of compounds related to 3,3-Difluoro-8-azabicyclo[3.2.1]octane includes innovative methods for constructing similar bicyclic structures. For example, desymmetrization via ring-closing metathesis has been employed for synthesizing 6,8-dioxabicyclo[3.2.1]octanes. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is characterized by a bicyclic scaffold . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Physical And Chemical Properties Analysis

The molecular weight of 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride is 183.6266864 . The compound is a white solid .

Scientific Research Applications

Enantioselective Synthesis

Research has focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids known for their biological activities. Various methodologies have been developed for the stereochemical control of this structure, highlighting its significance in organic synthesis and pharmaceutical research (Rodríguez et al., 2021).

Structural and Conformational Studies

Detailed structural and conformational studies of esters derived from azabicyclo[3.2.1]octane compounds have been conducted. These studies include spectroscopic analysis (IR, NMR) and X-ray diffraction, providing insights into the preferred conformations of these molecules in different states (Diez et al., 1991).

Nucleofuge Research

The compound has been studied for its nucleofugal properties in reactions involving azabicyclo[n.2.1]alkane beta-halocarbamic acid esters. This research explores the relative reactivities of halides in these compounds, contributing to the understanding of their chemical behavior (Krow et al., 2008).

Pharmacological Aspects

Some studies have synthesized and examined azabicyclo[3.2.1]octane derivatives for their pharmacological properties, such as antagonizing acetylcholine-induced contraction in guinea pig ileum. These studies propose initial structure-activity relationships, which are crucial for medicinal chemistry (Izquierdo et al., 1991).

Analytical Applications

The compound has been used in analytical chemistry, such as in a derivatization method for determining amines in alkaline medium. This application demonstrates its utility in enhancing analytical techniques for specific compounds (Duriche et al., 1999).

Desymmetrization in Synthesis

The desymmetrization of azabicyclo[3.2.1]octane derivatives via ring-closing metathesis has been explored. This approach offers a novel strategy for synthesizing structures like brevicomin, showcasing the versatility of these compounds in synthetic organic chemistry (Burke et al., 1999).

Proline Analogue Synthesis

8-Azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure, has been synthesized using simple, high-yielding transformations. This underscores its potential in creating novel amino acid derivatives (Casabona et al., 2007).

Safety And Hazards

The safety data sheet for 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride indicates that it is a hazardous substance . It has the GHS07 hazard symbol, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and avoiding breathing vapors, mist, or gas .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride and related compounds may have potential applications in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

3,3-difluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-5-1-2-6(4-7)10-5;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTCPVASXFKEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride

CAS RN

1254104-06-7
Record name 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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